molecular formula C16H16Br2O2S B14743010 1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene CAS No. 2643-38-1

1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene

Cat. No.: B14743010
CAS No.: 2643-38-1
M. Wt: 432.2 g/mol
InChI Key: DGFZIVSUZAVFBF-UHFFFAOYSA-N
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Description

1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene is a chemical compound with the molecular formula C16H16Br2O2S. It is known for its unique structure, which includes a sulfonyl group bridging two bromoethane-diyl groups, each attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene typically involves the reaction of benzene derivatives with sulfonyl chloride and bromine under controlled conditions. The process generally includes:

Industrial Production Methods

In an industrial setting, the production of 1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydroxyl Derivatives: Formed from nucleophilic substitution reactions.

    Sulfone Derivatives: Resulting from oxidation reactions.

    Sulfide Derivatives: Produced through reduction reactions.

Mechanism of Action

The mechanism of action of 1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene involves its interaction with molecular targets through its reactive bromo and sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

    1,1’-[Sulfonylbis(1-chloroethane-2,1-diyl)]dibenzene: Similar structure but with chlorine atoms instead of bromine.

    1,1’-[Sulfonylbis(1-fluoroethane-2,1-diyl)]dibenzene: Fluorine atoms replace the bromine atoms.

    1,1’-[Sulfonylbis(1-iodoethane-2,1-diyl)]dibenzene: Iodine atoms instead of bromine.

Uniqueness

1,1’-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene is unique due to its specific reactivity profile, which is influenced by the presence of bromine atoms. Bromine atoms are more reactive than chlorine or fluorine, making this compound particularly useful in reactions requiring high reactivity .

Properties

CAS No.

2643-38-1

Molecular Formula

C16H16Br2O2S

Molecular Weight

432.2 g/mol

IUPAC Name

[1-bromo-2-(2-bromo-2-phenylethyl)sulfonylethyl]benzene

InChI

InChI=1S/C16H16Br2O2S/c17-15(13-7-3-1-4-8-13)11-21(19,20)12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2

InChI Key

DGFZIVSUZAVFBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)CC(C2=CC=CC=C2)Br)Br

Origin of Product

United States

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